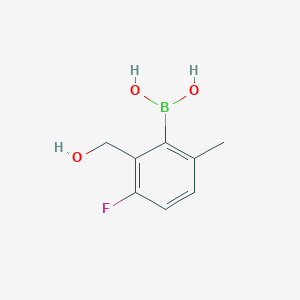

3-Fluoro-2-(hydroxymethyl)-6-methylphenylboronic acid

Description

3-Fluoro-2-(hydroxymethyl)-6-methylphenylboronic acid is a fluorinated arylboronic acid derivative characterized by a hydroxymethyl group at the 2-position, a fluorine atom at the 3-position, and a methyl group at the 6-position of the benzene ring. Its molecular formula is C₈H₁₀BFO₃, with a molecular weight of 183.98 g/mol.

Properties

IUPAC Name |

[3-fluoro-2-(hydroxymethyl)-6-methylphenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BFO3/c1-5-2-3-7(10)6(4-11)8(5)9(12)13/h2-3,11-13H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLMGUACNKXXRQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1CO)F)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2-Bromo-1-fluoro-3-methylbenzyl Alcohol

-

Halogen-metal exchange :

-

Treat 2-bromo-1-fluoro-3-methylbenzene with n-butyllithium (n-BuLi) at −78°C in anhydrous tetrahydrofuran (THF).

-

Quench with dimethylformamide (DMF) to introduce an aldehyde group at the 6-position.

-

Reduce the aldehyde to a hydroxymethyl group using sodium borohydride (NaBH<sub>4</sub>) in methanol.

-

-

Protection of hydroxymethyl :

Boronation via Lithium Intermediates

-

React the protected bromo intermediate with tert-butyllithium (1.7 M in pentane) at −78°C in diethyl ether.

-

Add triisopropyl borate (B(O<sup>i</sup>Pr)<sub>3</sub>) and warm to −10°C for 30 minutes.

-

Hydrolyze with 5 N HCl, extract with diisopropyl ether, and basify with NaOH to isolate the boronic acid.

-

Deprotect the TBS ether using tetrabutylammonium fluoride (TBAF) in THF.

Yield : 40–45% (over three steps).

| Step | Reagents/Conditions | Key Challenges |

|---|---|---|

| Halogen-metal exchange | n-BuLi, THF, −78°C | Competing side reactions at −78°C |

| Aldehyde reduction | NaBH<sub>4</sub>, MeOH, 0°C → RT | Over-reduction to methylene |

| Boronation | B(O<sup>i</sup>Pr)<sub>3</sub>, −78°C → −10°C | Sensitivity of boronate to hydrolysis |

Miyaura Borylation of Pre-Functionalized Aryl Halides

Palladium-catalyzed Miyaura borylation offers a milder alternative to lithium-based methods, particularly for substrates with sensitive functional groups like hydroxymethyl.

Synthesis of 3-Fluoro-2-(hydroxymethyl)-6-methylbromobenzene

Miyaura Borylation

-

React the bromo precursor with bis(pinacolato)diboron (B<sub>2</sub>Pin<sub>2</sub>), Pd(dppf)Cl<sub>2</sub>, and KOAc in dioxane at 80°C.

-

Hydrolyze the boronate ester with 3 N HCl to yield the boronic acid.

| Parameter | Value |

|---|---|

| Catalyst | Pd(dppf)Cl<sub>2</sub> (5 mol%) |

| Ligand | dppf (1,1′-bis(diphenylphosphino)ferrocene) |

| Solvent | 1,4-Dioxane |

| Temperature | 80°C |

Functional Group Interconversion from Cyanophenylboronic Acids

This route leverages nitrile-to-hydroxymethyl conversion, adapted from methods for carboxyphenylboronic acids.

Synthesis of 3-Fluoro-2-cyano-6-methylphenylboronic Acid

Reduction of Nitrile to Hydroxymethyl

-

Reduce the nitrile to a primary amine using LiAlH<sub>4</sub> in THF.

-

Oxidize the amine to a hydroxymethyl group via diazotization with NaNO<sub>2</sub>/H<sub>2</sub>SO<sub>4</sub> followed by hydrolysis.

Yield : 30–35% (over four steps).

Comparative Analysis of Methods

| Method | Advantages | Disadvantages | Yield Range |

|---|---|---|---|

| Halogen-Lithium Exchange | High regioselectivity | Requires cryogenic conditions | 40–45% |

| Miyaura Borylation | Mild conditions, functional group tolerance | Requires palladium catalyst | 55–60% |

| Nitrile Reduction | Modular nitrile introduction | Multi-step, low overall yield | 30–35% |

Challenges and Optimization Strategies

-

Hydroxymethyl Stability :

-

Regioselectivity in Electrophilic Substitution :

-

Purification :

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-(hydroxymethyl)-6-methylphenylboronic acid undergoes various types of chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

Reduction: The boronic acid group can be reduced to form a boronate ester.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.

Major Products Formed

Oxidation: Formation of 3-Fluoro-2-(carboxymethyl)-6-methylphenylboronic acid.

Reduction: Formation of 3-Fluoro-2-(hydroxymethyl)-6-methylphenylboronate ester.

Substitution: Formation of various substituted phenylboronic acids depending on the nucleophile used.

Scientific Research Applications

3-Fluoro-2-(hydroxymethyl)-6-methylphenylboronic acid has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in Suzuki–Miyaura coupling reactions to synthesize complex organic molecules.

Biology: The compound can be used in the development of boron-containing drugs and as a probe for studying biological systems.

Industry: The compound is used in the synthesis of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 3-Fluoro-2-(hydroxymethyl)-6-methylphenylboronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in the design of sensors and drug molecules. Additionally, the fluorine atom can enhance the compound’s lipophilicity and metabolic stability, making it a valuable component in medicinal chemistry .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

- However, the lack of a methyl group may lower lipophilicity .

- 2-Fluoro-5-hydroxymethylphenylboronic acid (C₇H₈BFO₃, 169.94 g/mol): Positional isomerism (fluoro at 2-position vs. 3-position) alters electron-withdrawing effects, which may influence catalytic activity in cross-coupling reactions .

Functional Group Modifications

- 3-Fluoro-2-(hydroxymethyl)-6-methoxyphenylboronic acid (JN-5732, 97% purity): Replacing the methyl group with methoxy increases steric bulk and electron-donating effects, which may reduce reaction rates in metal-catalyzed couplings but improve solubility in polar solvents .

- 2-Fluoro-3-(trifluoromethyl)phenylboronic acid : The trifluoromethyl group enhances electron-withdrawing effects and lipophilicity, favoring reactions requiring strong activation of the boronic acid, but may complicate purification due to increased hydrophobicity .

Thermal and Chemical Stability

Thermogravimetric analysis (TGA) data from structurally similar compounds (e.g., 3-fluoro-4-hydroxyphenylboronic acid) suggest that hydroxymethyl-containing derivatives exhibit moderate thermal stability, with decomposition onset temperatures around 150–200°C. In contrast, formyl-substituted analogs (e.g., 5-fluoro-2-formylphenylboronic acid) decompose at lower temperatures (~100–150°C) due to oxidative instability .

Comparative Data Table

Key Research Findings

Reactivity in Cross-Coupling : The hydroxymethyl group in the target compound provides a balance between electronic activation and steric hindrance, enabling efficient couplings with aryl halides while maintaining selectivity .

Biological Potential: Hydroxymethyl-substituted boronic acids (e.g., JN-8161) show antimicrobial activity in preliminary studies, suggesting the target compound may have similar applications .

Synthetic Challenges : Methyl and hydroxymethyl groups complicate crystallization, requiring chromatographic purification for high-purity yields (>95%) .

Biological Activity

3-Fluoro-2-(hydroxymethyl)-6-methylphenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols. The presence of fluorine and hydroxymethyl groups enhances its reactivity and selectivity in biological systems.

Boronic acids, including this compound, are recognized for their interactions with biological molecules:

- Enzyme Inhibition : Boronic acids can act as inhibitors of various enzymes, particularly those involved in metabolic pathways. They can form stable complexes with the active sites of enzymes, thereby inhibiting their activity.

- Binding Affinity : The fluorine atom may enhance the binding affinity of the compound to specific targets, which is crucial in drug design and development.

Biological Activities

Research indicates several biological activities associated with this compound:

- Anticancer Activity : Studies have shown that boronic acids can induce apoptosis in cancer cells by inhibiting proteasome activity. This mechanism is particularly relevant in the context of certain hematological malignancies.

- Antibacterial Properties : The compound has been investigated for its potential to inhibit bacterial growth, particularly against Gram-negative bacteria. Its mechanism may involve disrupting bacterial cell wall synthesis or function.

- Metabolic Pathway Modulation : As a substrate for various enzymatic reactions, this compound can influence metabolic pathways, making it a valuable tool for studying enzyme specificity and activity.

Table 1: Summary of Biological Activities

Case Study 1: Anticancer Activity

A study demonstrated that this compound exhibited significant cytotoxicity against multiple myeloma cells. The compound was shown to inhibit the proteasome pathway, leading to the accumulation of pro-apoptotic factors and subsequent cell death.

Case Study 2: Antibacterial Efficacy

In another investigation, the compound was tested against various strains of Escherichia coli and Pseudomonas aeruginosa. Results indicated that it effectively inhibited bacterial growth at low concentrations, suggesting its potential as a lead compound for developing new antibacterial agents.

Q & A

Q. What are the recommended synthetic routes for 3-Fluoro-2-(hydroxymethyl)-6-methylphenylboronic acid, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves a multi-step approach:

- Step 1: Start with a fluorinated toluene derivative (e.g., 3-fluoro-2-methylphenol). Introduce the hydroxymethyl group via alkylation or oxidation, as seen in analogous compounds like 2-Fluoro-5-hydroxymethylphenylboronic acid .

- Step 2: Install the boronic acid group using a Suzuki-Miyaura coupling. For example, 2-Fluoro-6-methoxyphenylboronic acid (CAS 78495-63-3) is synthesized via palladium-catalyzed cross-coupling, requiring anhydrous conditions and inert gas protection to avoid protodeboronation .

- Key Variables: Catalyst choice (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃), and solvent (e.g., THF/water mixtures) critically affect yield. Elevated temperatures (80–100°C) and reaction times (12–24 hrs) are common .

Q. How should researchers purify and characterize this compound to ensure structural fidelity?

Methodological Answer:

- Purification: Use column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) or recrystallization from ethanol/water. Storage at 0–6°C under nitrogen is recommended due to boronic acid sensitivity to moisture .

- Characterization:

Q. How do the fluoro, hydroxymethyl, and methyl substituents influence reactivity in cross-coupling reactions?

Methodological Answer:

- Fluoro Group: Electron-withdrawing effects enhance boronic acid stability but may slow coupling rates. Ortho-substitution (as in 2-Fluoro-6-methoxyphenylboronic acid) can sterically hinder catalyst access .

- Hydroxymethyl Group: Requires protection (e.g., as a silyl ether) during synthesis to prevent side reactions. Post-reaction deprotection with TBAF is common .

- Methyl Group: Electron-donating effects may improve solubility in non-polar solvents, but meta/para positions can alter regioselectivity in coupling reactions .

Advanced Research Questions

Q. What strategies mitigate stability issues during storage and handling?

Methodological Answer:

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR peaks)?

Methodological Answer:

- Case Study: If ¹H NMR shows extra peaks, consider:

Q. What reaction optimizations prevent protodeboronation in acidic or polar environments?

Methodological Answer:

- Catalyst Tuning: Use PdCl₂(dppf) with chelating ligands to stabilize the transition state.

- pH Control: Maintain neutral to slightly basic conditions (pH 7–9) with phosphate buffers.

- Solvent Screening: Mixed solvents (e.g., DME/H₂O) reduce boronic acid degradation. Data from analogous compounds (e.g., 4-Fluorophenylboronic acid) show <5% protodeboronation under optimized conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.